molecular formula C17H20BN3O4 B3270127 6-(4-(Benzyloxycarbonyl)piperazin-1-yl)pyridine-3-boronic acid CAS No. 521985-18-2

6-(4-(Benzyloxycarbonyl)piperazin-1-yl)pyridine-3-boronic acid

Cat. No.: B3270127
CAS No.: 521985-18-2
M. Wt: 341.2 g/mol
InChI Key: QTNSVCONHCZUAV-UHFFFAOYSA-N
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Description

6-(4-(Benzyloxycarbonyl)piperazin-1-yl)pyridine-3-boronic acid is a chemical compound that features a boronic acid group attached to a pyridine ring, which is further substituted with a piperazine ring bearing a benzyloxycarbonyl group. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(Benzyloxycarbonyl)piperazin-1-yl)pyridine-3-boronic acid typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is to start with pyridine-3-boronic acid and introduce the piperazine and benzyloxycarbonyl groups through a series of reactions, including nucleophilic substitution and protection/deprotection steps.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The pyridine ring can be reduced to form pyridine derivatives.

  • Substitution: The piperazine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of boronic acids.

  • Reduced Pyridines: Resulting from the reduction of the pyridine ring.

  • Substituted Piperazines: Resulting from substitution reactions on the piperazine ring.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.

  • Biology: Employed in the study of biological systems, such as enzyme inhibition and receptor binding assays.

  • Medicine: Investigated for potential therapeutic uses, including as a drug candidate in the development of new pharmaceuticals.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 6-(4-(Benzyloxycarbonyl)piperazin-1-yl)pyridine-3-boronic acid exerts its effects depends on its specific application. For example, in cross-coupling reactions, it acts as a boronic acid reagent that facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Benzyl Chloroformate: Used as a protecting group in organic synthesis.

  • Pyridine-3-boronic Acid: A related boronic acid used in cross-coupling reactions.

  • Piperazine Derivatives: Piperazine rings are common in pharmaceuticals and agrochemicals.

Uniqueness: 6-(4-(Benzyloxycarbonyl)piperazin-1-yl)pyridine-3-boronic acid is unique due to its combination of a boronic acid group, a pyridine ring, and a piperazine ring with a benzyloxycarbonyl group

Properties

IUPAC Name

[6-(4-phenylmethoxycarbonylpiperazin-1-yl)pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BN3O4/c22-17(25-13-14-4-2-1-3-5-14)21-10-8-20(9-11-21)16-7-6-15(12-19-16)18(23)24/h1-7,12,23-24H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNSVCONHCZUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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